molecular formula C18H15Na3O9PS3 B8324931 CID 86657037

CID 86657037

Cat. No.: B8324931
M. Wt: 571.5 g/mol
InChI Key: DDFNIWBATAORBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 86657037 is a PubChem Compound Identifier (CID) that represents a unique chemical entity. For instance, studies on betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) and oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) highlight the importance of structural motifs, physicochemical properties, and biological activities in comparing compounds .

Properties

Molecular Formula

C18H15Na3O9PS3

Molecular Weight

571.5 g/mol

InChI

InChI=1S/C18H15O9PS3.3Na/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;

InChI Key

DDFNIWBATAORBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC=C3)S(=O)(=O)O.[Na].[Na].[Na]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

If CID 86657037 belongs to the triterpenoid class (as inferred from betulin-derived compounds in ), its comparison would focus on:

  • Core Scaffold: Triterpenoids like betulin (CID 72326) and betulinic acid (CID 64971) share a pentacyclic lupane structure. Modifications such as hydroxylation, acetylation, or conjugation (e.g., 3-O-caffeoyl betulin, CID 10153267) influence solubility and bioactivity .
  • Functional Groups : The presence of carboxyl groups (e.g., betulinic acid) enhances interactions with biological targets, while esterification (e.g., 3-O-caffeoyl betulin) improves membrane permeability .
Table 1: Structural and Physicochemical Comparison
Compound (CID) Core Structure Molecular Formula Molecular Weight LogPo/w Solubility (mg/ml) Key Modifications
Betulin (72326) Lupane C30H50O2 442.73 8.34 0.001 Primary alcohol groups
Betulinic Acid (64971) Lupane C30H48O3 456.70 7.21 0.005 Carboxylic acid group
3-O-Caffeoyl Betulin (10153267) Lupane C39H56O5 628.86 6.89 0.012 Caffeoyl ester conjugation

Data adapted from triterpenoid studies .

Oscillatoxin Derivatives

If this compound is a marine-derived toxin (e.g., oscillatoxin analogues in ), key comparisons would include:

  • Macrolide Backbone: Oscillatoxin D (CID 101283546) and its methylated derivative (CID 185389) share a macrocyclic lactone core, critical for ionophoric activity .
  • Side Chain Modifications : Methylation (e.g., 30-methyl-oscillatoxin D) or hydroxylation alters toxicity and target specificity .

Functional and Pharmacological Comparisons

Table 2: Pharmacological Profiles
Compound (CID) Target Pathway IC50 (nM) Therapeutic Indication
Betulinic Acid (64971) Apoptosis induction 450 Cancer therapy
3-O-Caffeoyl Betulin (10153267) NF-κB inhibition 320 Inflammation
Oscillatoxin D (101283546) Ca<sup>2+</sup> channels 12 Neurotoxicity studies

Data synthesized from pharmacological studies .

Q & A

Q. How to prepare a manuscript on this compound that meets journal-specific requirements?

  • Methodological Guidance : Structure the paper using IMRaD (Introduction, Methods, Results, Discussion). In Methods, cite commercial reagents with catalog numbers and describe novel synthesis steps in detail . Use SI units and report uncertainties (e.g., ±SEM). For Beilstein Journal of Organic Chemistry, limit main-text experimental data to five compounds and include extended datasets in supplementary files .

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